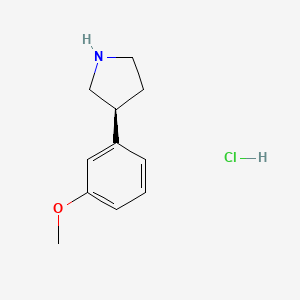
(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring
Preparation Methods
The synthesis of (s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
(s)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride: Similar structure but with the methoxy group in a different position.
(s)-3-(3-Ethoxyphenyl)pyrrolidine hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.
(s)-3-(3-Methoxyphenyl)pyrrolidine: The non-hydrochloride form of the compound.
Biological Activity
(S)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a chiral compound with notable potential in medicinal chemistry, particularly due to its structural characteristics and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆ClNO
- Molecular Weight : 213.71 g/mol
- Functional Groups : Contains a pyrrolidine ring and a methoxyphenyl substituent, which are critical for its biological activity.
Research indicates that this compound interacts with several neurotransmitter systems, particularly:
- Dopamine Receptors : Potential modulation of dopaminergic activity may have implications for treating neurological disorders.
- Serotonin Receptors : Initial studies suggest possible interactions that could influence mood and anxiety disorders.
The compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV) has also been noted, which is significant in glucose metabolism and immune regulation.
Neuropharmacological Effects
This compound's interactions with neurotransmitter systems indicate potential neuropharmacological effects:
- Neuroprotective Activity : Preliminary studies suggest it may protect against oxidative stress in neuronal cells.
- Potential Applications in Neurological Disorders : Given its structural resemblance to psychoactive compounds, there is ongoing research into its efficacy in treating conditions like depression and anxiety.
In Vitro Studies
- Cellular Effects : In various cell lines, the compound modulates cell signaling pathways and gene expression. Its effects vary depending on the cell type and experimental conditions.
- Stability Studies : The compound remains stable under standard conditions but shows decreased activity over extended periods, emphasizing the importance of storage conditions in experimental setups.
Comparative Biological Activity Table
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3S)-3-(3-methoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
RLUNKTWPHYECIL-HNCPQSOCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCNC2.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















